N'-(3-Chlorobenzylidene)hexadecanohydrazide
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Overview
Description
N’-(3-Chlorobenzylidene)hexadecanohydrazide is a chemical compound with the molecular formula C23H37ClN2O. It is known for its unique structure, which includes a chlorobenzylidene group attached to a hexadecanohydrazide backbone. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)hexadecanohydrazide typically involves the reaction of hexadecanohydrazide with 3-chlorobenzaldehyde. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexadecanohydrazide+3-Chlorobenzaldehyde→N’-(3-Chlorobenzylidene)hexadecanohydrazide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-Chlorobenzylidene)hexadecanohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzylidene group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(3-Chlorobenzylidene)hexadecanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)hexadecanohydrazide involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which can further react to form various products. The molecular pathways involved in these reactions include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidenehexadecanohydrazide: Similar structure but lacks the chlorine atom on the benzylidene group.
N-(3-Chlorobenzylidene)octadecanohydrazide: Similar structure but with an octadecanohydrazide backbone instead of hexadecanohydrazide.
Uniqueness
N’-(3-Chlorobenzylidene)hexadecanohydrazide is unique due to the presence of the chlorobenzylidene group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
767330-83-6 |
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Molecular Formula |
C23H37ClN2O |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23(27)26-25-20-21-16-15-17-22(24)19-21/h15-17,19-20H,2-14,18H2,1H3,(H,26,27)/b25-20+ |
InChI Key |
HPOWVOFNRWZZMW-LKUDQCMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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